molecular formula C23H28N4O3S B11282179 Ethyl 6-[(4-benzylpiperazin-1-yl)methyl]-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 6-[(4-benzylpiperazin-1-yl)methyl]-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11282179
M. Wt: 440.6 g/mol
InChI Key: YWXSBLWPYAOGPT-UHFFFAOYSA-N
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Description

Ethyl 6-[(4-benzylpiperazin-1-yl)methyl]-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-[(4-benzylpiperazin-1-yl)methyl]-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carboxaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate is then reacted with 4-benzylpiperazine and other reagents under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Ethyl 6-[(4-benzylpiperazin-1-yl)methyl]-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 6-[(4-benzylpiperazin-1-yl)methyl]-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The thiophene and pyrimidine rings may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

  • Ethyl 6-(4-benzylpiperazin-1-yl)pyridine-2-carboxylate
  • Ethyl (2,6-difluorobenzyl){4-[(dimethylamino)methyl]-3-[(6-methoxypyridazin-3-yl)carbamoyl]-5-(4-nitrophenyl)thiophen-2-yl}carbamate

Comparison: Ethyl 6-[(4-benzylpiperazin-1-yl)methyl]-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of a piperazine ring, thiophene ring, and tetrahydropyrimidine core. This structure provides a distinct set of chemical properties and biological activities compared to similar compounds, which may lack one or more of these functional groups.

Properties

Molecular Formula

C23H28N4O3S

Molecular Weight

440.6 g/mol

IUPAC Name

ethyl 6-[(4-benzylpiperazin-1-yl)methyl]-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C23H28N4O3S/c1-2-30-22(28)20-18(24-23(29)25-21(20)19-9-6-14-31-19)16-27-12-10-26(11-13-27)15-17-7-4-3-5-8-17/h3-9,14,21H,2,10-13,15-16H2,1H3,(H2,24,25,29)

InChI Key

YWXSBLWPYAOGPT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CS2)CN3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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